molecular formula C15H22N2O B5264763 MESITYL(4-METHYLPIPERAZINO)METHANONE

MESITYL(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5264763
M. Wt: 246.35 g/mol
InChI Key: NNHYAUZTWVOLJK-UHFFFAOYSA-N
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Description

Mesityl(4-methylpiperazino)methanone is a methanone derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 4-methylpiperazino moiety.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-9-12(2)14(13(3)10-11)15(18)17-7-5-16(4)6-8-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYAUZTWVOLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MESITYL(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of mesityl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like n-butanol at room temperature . Industrial production methods focus on optimizing yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve a highly pure product .

Chemical Reactions Analysis

MESITYL(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Mesityl(4-methylpiperazino)methanone and analogous compounds:

Table 1: Comparative Analysis of Methanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₁₅H₂₂N₂O 246.35 Mesityl, 4-methylpiperazino Steric hindrance, polar functionality
[3-(4-Methylpiperazino)-5-(trifluoromethyl)...]methanone C₁₈H₁₇F₃N₄O₃ 394.35 Trifluoromethyl, nitro, pyridinyl High molecular weight, electron-withdrawing groups
(4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone C₁₆H₁₉N₃O 269.34 Pyrrole, 4-methylpiperazino Predicted density: 1.15 g/cm³; pKa: 6.67
Cyclopentyl(mesityl)methanone (23f) C₁₄H₁₈O 202.29 Cyclopentyl, mesityl Synthesized via Mn catalysis; isolated yield reported

Structural and Electronic Effects

  • Mesityl Group: Present in both this compound and cyclopentyl(mesityl)methanone (23f), the mesityl substituent provides steric shielding, which can stabilize reactive intermediates or influence crystal packing .
  • The pKa of 6.67 in the pyrrole-containing analog () indicates that protonation states may vary under physiological conditions .

Physicochemical Properties

  • Molecular Weight : The target compound (246.35 g/mol) is lighter than the trifluoromethyl/nitro-substituted analog (394.35 g/mol) but heavier than the pyrrole derivative (269.34 g/mol) .
  • Boiling Point and Density : The pyrrole-containing analog has a predicted boiling point of 434.5°C and density of 1.15 g/cm³, whereas the mesityl group in the target compound may lower density due to increased steric volume .

Stability and Reactivity

  • The mesityl group’s electron-donating methyl substituents may enhance stability against oxidative degradation, contrasting with the nitro group in ’s compound, which is prone to reduction .
  • The 4-methylpiperazino group’s basicity could facilitate salt formation, improving formulation flexibility compared to non-basic analogs .

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